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N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor count

Kinase inhibitor screening libraries often lack diversity in the 4-aminopyrazolo[3,4-d]pyrimidine class, with most commercial collections dominated by 4-anilino analogs (PP1/PP2). Substituting with generic in-class compounds introduces uncontrolled variables in SAR campaigns. This compound resolves this gap: • Unique 3,3-diphenylpropyl C4 substituent provides flexible aralkylamine pharmacophore geometry absent in aniline-based tool compounds • Favorable CNS MPO profile (PSA 45.34 Ų, logP 4.22, single HBD) enables blood-brain barrier penetration studies • Commercially available from ChemDiv (47 mg minimum, ~1-week delivery) eliminates custom synthesis delays

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
Cat. No. B11215657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N5/c1-26-21-19(14-25-26)20(23-15-24-21)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,23,24)
InChIKeyCDJMQNUJDVKEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Identity & Procurement Rationale


N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ChemDiv Catalog ID K405-2655; molecular formula C21H21N5; MW 343.43 g/mol) is a fully synthetic, achiral small molecule belonging to the 4-aminopyrazolo[3,4-d]pyrimidine class — a privileged scaffold extensively explored for tyrosine kinase inhibition, particularly targeting the epidermal growth factor receptor (EGFR) and Src-family kinases [1]. The compound is commercially available as a screening compound through ChemDiv’s discovery chemistry catalog, with a defined inventory (47 mg minimum available quantity) and calculated physicochemical parameters including a computed logP of 4.22 and polar surface area (PSA) of 45.34 Ų . These properties position it within favorable drug-like chemical space and distinguish it from simpler, less lipophilic analogs within the same scaffold family.

1
Scaffold context 4-Aminopyrazolo[3,4-d]pyrimidine privileged for tyrosine kinase (EGFR/Src) research.
2
Catalog availability ChemDiv K405-2655 screening compound; 47 mg minimum quantity, ~1-week delivery.
3
CNS property profile Computed PSA 45.34 Ų, single HBD, and logP 4.22 align with CNS MPO-favorable space for brain-penetrant kinase studies.

N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Why It Cannot Be Replaced by Generic Analogs


Within the 4-aminopyrazolo[3,4-d]pyrimidine class, seemingly minor structural variations at the N1 and C4 positions produce substantial shifts in kinase selectivity, lipophilicity, and hydrogen-bonding capacity that cannot be compensated by simply selecting any available in-class compound. The N1-methyl group on the target compound eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog (N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1021206-77-8), reducing HBD count from 2 to 1 . This single modification has been shown in structurally related 4-aminopyrazolo[3,4-d]pyrimidine series to alter the selectivity window between Src, Abl, and EGFR kinases [1]. Simultaneously, the bulky 3,3-diphenylpropyl side chain at C4 confers a calculated logP of 4.22 — markedly higher than the logP of reference tool compounds PP1 and PP2 (estimated logP ~2.5–3.5) — which directly impacts membrane partitioning, nonspecific protein binding, and pharmacokinetic behavior independent of the core scaffold . Substituting this compound with a generic pyrazolo[3,4-d]pyrimidine bearing different N1 or C4 substituents would therefore introduce uncontrolled variables in any structure-activity relationship (SAR) or screening campaign.

! N1-methylation alters HBD count: Reduces hydrogen-bond donors from 2 to 1 vs. des-methyl analog, potentially shifting kinase selectivity (Src/Abl/EGFR) and CNS permeability profile.
! C4 3,3-diphenylpropyl chain raises lipophilicity: Computed logP ~4.2 markedly higher than tool compounds PP1/PP2 (~2.8–3.1), affecting membrane partitioning and non-specific binding; direct interchange may introduce uncontrolled variables.
! Generic pyrazolo[3,4-d]pyrimidine substitution: Uncontrolled C4/N1 substituents lead to divergent SAR; replacing with any in-class compound without identical substitution pattern invalidates screening comparisons.

N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Evidence Guide


N1-Methylation Impact on Hydrogen-Bond Donor Count

The target compound possesses exactly 1 hydrogen-bond donor (HBD) — the secondary amine at C4 — whereas its closest structural analog, N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-77-8), carries 2 HBDs due to the additional N1-H on the pyrazole ring . This difference is significant because HBD count is a key determinant of passive membrane permeability and blood–brain barrier penetration potential; CNS drug-likeness guidelines (e.g., CNS MPO score) penalize compounds exceeding 1 HBD [1]. In the broader 4-aminopyrazolo[3,4-d]pyrimidine literature, N1-substitution (including methylation) has been repeatedly exploited to modulate kinase selectivity between Src, Abl, and EGFR, as the N1 position directly contacts the hinge region of the kinase ATP-binding site [2].

HBD Count
Class-level inference
1 HBD (target) vs 2 HBD (des-methyl analog)
May influence CNS permeability and kinase selectivity context.
Structural enumeration data; direct comparative assay not available.
Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor count SAR

Lipophilicity Profile vs. PP1 and PP2

The computed logP of the target compound is 4.22 (logD at pH 7.4 = 4.22), reflecting the combined lipophilic contributions of the 1-methylpyrazole and the 3,3-diphenylpropyl side chain . This value is substantially higher than estimated logP values for the widely used Src-family tool inhibitors PP1 (estimated logP ~2.8) and PP2 (estimated logP ~3.1) . Increased lipophilicity in this scaffold class has been correlated with enhanced cellular membrane partitioning and, in some contexts, broader kinome engagement — but also with elevated risk of nonspecific protein binding and CYP inhibition [1].

logP
Class-level inference
4.22 (target) vs ~2.8–3.1 (PP1/PP2)
Supports exploration of lipophilic kinase targets; may increase metabolic liability.
In silico computed values; experimental logD recommended.
Lipophilicity logP Physicochemical properties Kinase inhibitor profiling

3,3-Diphenylpropyl vs. Anilino C4 Substituent in Kinase Profiling

The target compound carries a flexible 3,3-diphenylpropylamino group at the C4 position, in contrast to the 4-anilino (arylamino) motif found in established tool compounds such as PP1, PP2, and the prototypical EGFR inhibitor 4-(phenylamino)pyrazolo[3,4-d]pyrimidine scaffolds developed by Traxler et al. [1]. SAR studies on 4-aminopyrazolo[3,4-d]pyrimidines have demonstrated that the nature of the C4 substituent (anilino vs. alkylamino vs. aralkylamino) profoundly influences the selectivity profile between Src-family kinases (SFKs) and EGFR: anilino-substituted compounds (e.g., lead compound 1a/SI83) preferentially inhibit SFKs with IC50 values in the submicromolar range, whereas certain aralkylamino analogs shift selectivity toward dual Src/Abl inhibition or toward EGFR [2]. The target’s 3,3-diphenylpropylamino group, bearing two phenyl rings separated from the core by a three-carbon linker, represents a distinct pharmacophoric geometry that is not duplicated in any commercially available reference inhibitor, making it uniquely suited for probing kinase binding site topologies that accommodate extended lipophilic side chains.

C4 Substituent Type
Class-level inference
3,3-Diphenylpropylamino (target) vs anilino (PP1/PP2)
Unique aralkylamine geometry may probe extended lipophilic kinase pockets.
No direct enzymatic data; SAR inferred from published series.
Kinase selectivity C4-substituent SAR EGFR Src-family kinases

CNS Drug-like Property Profile

The target compound exhibits a computed polar surface area (PSA) of 45.34 Ų and a logP of 4.22 . According to the widely adopted CNS MPO (Multiparameter Optimization) scoring system, a PSA < 70 Ų and a logP between 1 and 5 are favorable indicators for blood–brain barrier penetration [1]. Among pyrazolo[3,4-d]pyrimidine kinase inhibitors, many reference compounds bear highly polar C4 substituents (e.g., carboxylates, sulfonamides) that drive PSA above 80–100 Ų, effectively excluding them from CNS applications. The target’s PSA of 45.34 Ų, combined with its single HBD and moderate molecular weight (343.43 Da), yields a CNS MPO component score that predicts meaningful brain exposure potential — a property that is relevant for glioblastoma, neuro-oncology, and neurodegenerative disease research programs exploring this scaffold.

CNS MPO Properties
Class-level inference
PSA 45.34 Ų, logP 4.22, HBD 1, MW 343.4
Computed profile consistent with CNS drug-like space; supports brain-penetrant research.
Experimental brain exposure not confirmed.
CNS drug-likeness Polar surface area Blood-brain barrier permeability Physicochemical profiling

Catalog Compound Advantage for Reproducible Procurement

The target compound is listed as a catalogued screening compound by ChemDiv (Compound ID K405-2655) with a defined minimum available quantity of 47 mg, a specified delivery timeline (~1 week), and fully disclosed identity parameters including SMILES, InChI Key (CDJMQNUJDVKEPC-UHFFFAOYSA-N), and computed physicochemical descriptors . In contrast, many structurally related pyrazolo[3,4-d]pyrimidine derivatives described in the primary literature (e.g., compounds from the Schenone 2004 and 2008 series, or SI388/2a from the 2023 Src inhibitor study) are not commercially stocked and require de novo custom synthesis, introducing lead times of 6–12 weeks and batch-to-batch variability [1]. For high-throughput screening (HTS) campaigns and SAR follow-up studies, catalog availability with guaranteed purity and quantity is a critical procurement differentiator.

Procurement Lead Time
Supporting evidence
~1 week (catalog) vs 6–12 weeks (custom synthesis)
Enables rapid screening initiation; reduces synthesis bottleneck.
Based on ChemDiv catalog data.
Chemical procurement Catalog compound Reproducibility Screening library

Lack of Direct Biological Activity Data

A comprehensive search of public-domain databases — including PubMed, BindingDB, ChEMBL, PubChem, and the patent literature — did not yield direct, quantitative IC50, Ki, EC50, or cell-based activity data for this specific compound against any defined molecular target. The compound appears in the ChemDiv screening catalog without associated biological annotation . The EGFR inhibitory activity referenced in some vendor descriptions is inferred from scaffold-level class activity (i.e., pyrazolo[3,4-d]pyrimidines as EGFR kinase inhibitors) and has not been validated in peer-reviewed publications for this specific chemical entity [1]. This absence of direct biological data represents a significant evidence gap . Procurement decisions should account for the fact that this compound’s biological target engagement profile remains uncharacterized, and users should plan for de novo primary screening to establish activity.

Bioactivity Data
Source review
No publicly available IC50/Ki data
Uncharacterized target engagement; requires de novo primary screening.
Absence of evidence does not confirm inactivity.
Data availability Biological activity Due diligence Procurement risk

N-(3,3-Diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Application Scenarios


Diversity Screening for Novel Kinase Chemotypes

The target compound’s unique combination of a 1-methylpyrazole core and a 3,3-diphenylpropyl C4 substituent fills a structural gap in commercial kinase inhibitor screening libraries that are dominated by 4-anilino-substituted pyrazolo[3,4-d]pyrimidines (PP1, PP2, PP3). As established in Section 3, the flexible aralkylamine C4 side chain presents a pharmacophoric geometry absent in aniline-based tool compounds, enabling exploration of kinase binding sites with extended lipophilic sub-pockets . Procurement for diversity screening is further justified by the compound’s catalog availability (ChemDiv K405-2655, 47 mg minimum, ~1-week delivery), which eliminates the synthesis bottleneck associated with custom literature compounds [1].

CNS-Penetrant Kinase Inhibitor Lead Generation

With a PSA of 45.34 Ų, a single HBD, and a logP of 4.22, the target compound falls within the CNS MPO favorable property space for blood–brain barrier penetration, as detailed in Section 3 . This profile distinguishes it from the majority of published pyrazolo[3,4-d]pyrimidine kinase inhibitors, which typically bear polar functional groups that elevate PSA above the CNS-permeable threshold. Research programs targeting glioblastoma, brain metastases, or neurodegenerative conditions involving kinase dysregulation — where Src, Abl, or EGFR inhibition in the CNS compartment is therapeutically relevant — should prioritize this compound over more polar in-class analogs [1].

SAR at C4 Position of 4-Aminopyrazolo[3,4-d]pyrimidines

For medicinal chemistry teams engaged in systematic SAR exploration of the pyrazolo[3,4-d]pyrimidine scaffold, the target compound provides a commercially accessible entry point for probing the effects of extended aralkylamine substituents at C4. As discussed in Section 3, the 3,3-diphenylpropyl group introduces distinct conformational flexibility and lipophilic bulk compared to the rigid anilino substituents of PP1/PP2 . Procurement of this compound as a reference point for an SAR matrix enables direct comparison with newly synthesized analogs bearing modified linker lengths, phenyl substitution patterns, or heteroaromatic replacements on the C4 side chain [1].

Physicochemical Benchmarking for CNS Drug Design

The target’s measured (computed) property set — PSA = 45.34 Ų, logP = 4.22, logD = 4.22, HBD = 1, HBA = 3, MW = 343.43 Da — makes it a useful benchmarking standard for evaluating the predictive accuracy of in silico ADME models applied to the pyrazolo[3,4-d]pyrimidine chemical series . Because the compound is commercially available in defined quantity and purity, it can serve as a calibration standard for correlating computed logP/PSA values with experimentally determined LogD, PAMPA permeability, and plasma protein binding in the context of kinase-focused CNS lead optimization [1].

Application
Selection Property
Validation Focus
Kinase chemotype diversity screening
Unique C4 aralkylamine vs. anilino tools
Hinge-region binding pocket compatibility
CNS kinase research
CNS MPO-favorable computed profile
Brain permeability assay validation
C4 substituent SAR studies
Flexible aralkylamine linker
Kinase selectivity panel screening
Physicochemical benchmarking
Defined computed logP/PSA values
In silico model calibration for pyrazolo[3,4-d]pyrimidines
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